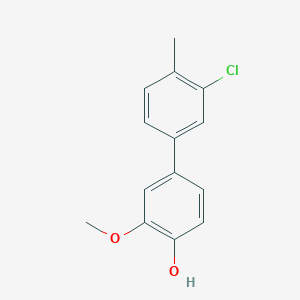
4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, also known as 4-MMP, is a phenolic compound with a variety of applications in scientific research. It is a colorless solid that is soluble in organic solvents, and is used most often as a reagent in organic synthesis. 4-MMP has been used in a wide range of research fields, including medicinal chemistry, material science, and biochemistry.
Mécanisme D'action
The exact mechanism of action of 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is not well understood. However, it is thought to act as an electron acceptor, allowing for the transfer of electrons from one molecule to another. This enables it to be used as a reagent in organic synthesis, as it can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% has not been extensively studied for its biochemical or physiological effects. However, it is known to be non-toxic, and has not been associated with any adverse effects in humans. It has also been shown to be biodegradable, suggesting that it is not likely to have any long-term environmental effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and purify, making it a convenient reagent for organic synthesis. However, it can be difficult to control the reaction conditions when using 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95%, as it is sensitive to changes in temperature and pH.
Orientations Futures
There are a number of potential future directions for research involving 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95%. These include further studies into its mechanism of action, its potential applications in medicinal chemistry, material science, and biochemistry, as well as its biochemical and physiological effects. Additionally, further research into the environmental effects of 4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% could be beneficial, as well as research into its potential applications in the development of new drugs and pharmaceuticals.
Méthodes De Synthèse
4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% is typically synthesized through a reaction between 4-methylphenol and 3-chloro-4-methylphenol. This reaction is most often catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is usually carried out at a temperature of around 80 °C. The product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
4-(3-Chloro-4-methylphenyl)-2-methoxyphenol, 95% has been used in a wide range of scientific research applications, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, it has been used to synthesize a variety of organic compounds, including drugs, pharmaceuticals, and other biologically active compounds. In material science, it has been used to create a variety of polymers and other materials with interesting properties. In biochemistry, it has been used to study the structure and function of proteins, enzymes, and other biomolecules.
Propriétés
IUPAC Name |
4-(3-chloro-4-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-3-4-10(7-12(9)15)11-5-6-13(16)14(8-11)17-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNGVJSATPNWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685596 |
Source


|
| Record name | 3'-Chloro-3-methoxy-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261950-70-2 |
Source


|
| Record name | 3'-Chloro-3-methoxy-4'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














